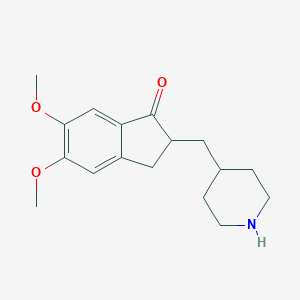

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is an aglycone of ginsenosides, which are the primary active components in ginseng, known for their various pharmacological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Protopanaxadiol can be synthesized through the biotransformation of ginsenosides. One method involves the use of metabolically engineered Saccharomyces cerevisiae, where genes encoding enzymes for the biosynthesis of protopanaxadiol are introduced and expressed . This method involves modular engineering and fine-tuning of gene expression to enhance the production yield.

Industrial Production Methods: Industrial production of protopanaxadiol often involves the extraction from ginseng roots, followed by purification processes. Another innovative method includes using sugarcane molasses as a substrate for the production of protopanaxadiol through engineered yeast strains . This approach is cost-effective and sustainable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Protopanaxadiol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann Protopanaxadiol in andere Derivate mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.

Reduktion: Protopanaxadiol kann reduziert werden, um verschiedene Sapogenine zu bilden.

Substitution: Chemische Gruppen können am Protopanaxadiol-Molekül substituiert werden, um neue Verbindungen mit einzigartigen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Ginsenoside und ihre Derivate, die unterschiedliche pharmakologische Aktivitäten haben .

4. Wissenschaftliche Forschungsanwendungen

Protopanaxadiol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Vorläufer für die Synthese verschiedener Ginsenoside verwendet.

Biologie: Studien haben seine Auswirkungen auf zelluläre Prozesse gezeigt, einschließlich Zellproliferation und Apoptose.

Medizin: Protopanaxadiol zeigt anti-krebshemmende, entzündungshemmende und neuroprotektive Eigenschaften.

Industrie: Es wird aufgrund seiner bioaktiven Eigenschaften in der Produktion von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.

5. Wirkmechanismus

Protopanaxadiol übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:

Bindung an Rezeptoren: Es bindet an Glukokortikoid- und Östrogen-Beta-Rezeptoren und beeinflusst zelluläre Reaktionen.

Beteiligte Pfade: Es reguliert den PTX3/MAPK/ERK1/2-Signalweg, der an Zellproliferation und Entzündung beteiligt ist.

Ähnliche Verbindungen:

Protopanaxatriol: Ein weiteres Ginsenosid-Aglykon mit ähnlichen pharmakologischen Eigenschaften.

Ginsenosid Rb1, Rb2, Rb3: Dies sind Glykoside von Protopanaxadiol mit zusätzlichen Zuckerresten.

Einzigartigkeit: Protopanaxadiol ist aufgrund seiner spezifischen Bindung an Glukokortikoid- und Östrogen-Beta-Rezeptoren und seiner Fähigkeit, mehrere zelluläre Signalwege zu regulieren, einzigartig. Seine vielfältigen pharmakologischen Wirkungen machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen.

Wissenschaftliche Forschungsanwendungen

Protopanaxadiol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various ginsenosides.

Biology: Studies have shown its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Protopanaxadiol exhibits anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: It is used in the production of health supplements and pharmaceuticals due to its bioactive properties.

Wirkmechanismus

Protopanaxadiol exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Protopanaxatriol: Another ginsenoside aglycone with similar pharmacological properties.

Ginsenoside Rb1, Rb2, Rb3: These are glycosides of protopanaxadiol with additional sugar moieties.

Uniqueness: Protopanaxadiol is unique due to its specific binding to glucocorticoid and estrogen beta receptors, and its ability to regulate multiple cellular pathways. Its diverse pharmacological effects make it a valuable compound for research and therapeutic applications.

Biologische Aktivität

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 120014-30-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article outlines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 120014-30-4 |

| Purity | ≥ 93% |

| Storage Conditions | Keep in a dark place at 2-8°C |

Biological Activity Overview

This compound is primarily recognized as a metabolite of donepezil , a drug used in the treatment of Alzheimer's disease. Its structural similarity to donepezil suggests it may exhibit similar pharmacological properties, particularly in terms of acetylcholinesterase (AChE) inhibition .

The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficit such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have evaluated the AChE inhibitory activity of various derivatives of this compound. The findings indicate that certain derivatives demonstrate significant AChE inhibition:

| Compound ID | AChE Inhibition (%) | Notes |

|---|---|---|

| 17f | 75 | Most active among carboxamides |

| 17i | 70 | High potency |

| 17j | 68 | Notable activity |

| 19a | 80 | Most active thiourea |

| 19b | 78 | Strong AChE inhibitor |

These results were obtained using Ellman’s spectrophotometric method to quantify enzyme activity .

Neuroprotective Effects

In addition to AChE inhibition, some studies have suggested that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases beyond Alzheimer's.

Case Studies

- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. The underlying mechanism was attributed to enhanced cholinergic signaling due to AChE inhibition.

- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that this compound reduced cell death in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The protective effect was linked to the modulation of antioxidant enzyme activities .

Eigenschaften

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBZORAISITZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923182 | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.065 mg/mL | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120014-30-4, 56-36-0 | |

| Record name | 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbenzyl donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESBENZYL DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84.7 °C | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.